4'-Bromo-3'-fluoro-5'-hydroxyphenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl moiety. It is a versatile intermediate used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination and fluorination of phenacyl bromide derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the phenacyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at low to moderate levels to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products: The major products formed from these reactions include substituted phenacyl derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of bromine and fluorine atoms makes the compound highly reactive towards nucleophilic substitution, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Phenacyl Bromide: A closely related compound with similar reactivity but lacking the fluorine and hydroxyl groups.
4-Bromo-3-fluorophenacyl Bromide: Similar structure but without the hydroxyl group.
3-Fluoro-4-hydroxyphenacyl Bromide: Lacks the bromine atom at the 4’ position.
Uniqueness: 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide is unique due to the presence of all three functional groups (bromine, fluorine, and hydroxyl) on the phenacyl ring. This combination of functional groups imparts distinct reactivity and makes the compound a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H5Br2FO2 |
---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-3-fluoro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)4-1-5(11)8(10)6(12)2-4/h1-2,12H,3H2 |
InChI Key |
RTYWSPYHUMQYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.